molecular formula C8H17ClF3N3O2S B2808925 4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride CAS No. 2034576-79-7

4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride

Cat. No. B2808925
CAS RN: 2034576-79-7
M. Wt: 311.75
InChI Key: AJPLNGXZLCEQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions involving “4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride” would depend on the reaction conditions and the presence of other reactants.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug development. The compound’s piperidine moiety can be modified to create novel pharmaceutical agents. Researchers explore its potential as a scaffold for designing drugs targeting specific diseases. For instance, the synthesis of substituted piperidines allows for the creation of diverse chemical libraries for drug screening .

Cyclin-Dependent Kinase (CDK) Inhibitors

4-Aminopiperidine derivatives have been investigated as CDK inhibitors. These compounds play a crucial role in regulating cell cycle progression and are potential targets for cancer therapy. The compound’s structure can be optimized to enhance CDK inhibition and selectivity .

Antimalarials

Researchers have explored the use of piperidine derivatives in antimalarial drug development. By modifying the piperidine scaffold, scientists aim to improve efficacy against Plasmodium parasites while minimizing toxicity to human cells. This area holds promise for combating malaria .

Agrochemicals

Trifluoromethylpyridines, which contain a piperidine ring, serve as key structural motifs in agrochemicals. These compounds contribute to the development of insecticides, herbicides, and fungicides. Their bioavailability and membrane permeability are essential factors in crop protection .

Analgesic and Anti-Inflammatory Agents

Certain 2,4,6-trisubstituted-quinazoline derivatives bearing a piperidine moiety have demonstrated analgesic and anti-inflammatory effects. These compounds could potentially offer alternatives to existing pain management drugs .

Soluble Epoxide Hydrolase Inhibitors

The compound’s derivatives have been explored as inhibitors of soluble epoxide hydrolase (sEH). sEH inhibitors have implications in cardiovascular health, inflammation, and other physiological processes. Piperidine-based structures may contribute to the development of novel sEH inhibitors .

Safety and Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . The specific safety and hazard information for “4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride” would require further investigation.

properties

IUPAC Name

4-[methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F3N3O2S.ClH/c1-14(7-2-4-12-5-3-7)17(15,16)13-6-8(9,10)11;/h7,12-13H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPLNGXZLCEQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)S(=O)(=O)NCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.